2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine
Description
Properties
IUPAC Name |
2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5S/c6-2-1-4-9-10-3-7-8-5(10)11-4/h3H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITPLVSUWLRUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C2N1N=C(S2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another approach includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with suitable electrophiles under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. These methods would include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique fusion of triazole and thiadiazole rings, which contributes to its biological activity. The synthesis typically involves multi-step reactions that integrate various functional groups to enhance efficacy. For instance, derivatives of this compound have been synthesized using methods involving phosphorous oxychloride and specific amino acids to yield optically active products .
Biological Activities
Numerous studies have highlighted the biological activities associated with 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine and its derivatives:
- Antimicrobial Activity : Several derivatives exhibit potent antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains and fungi .
- Antitumor Properties : Research has demonstrated that certain derivatives can inhibit cancer cell growth. Notably, one compound (7d) displayed significant inhibition against c-Met kinase with an IC50 of 2.02 nM in MKN45 cell lines, indicating potential for targeted cancer therapy .
- Anti-inflammatory Effects : The presence of the thiadiazole moiety is linked to anti-inflammatory activities. Compounds in this class have been evaluated for their ability to reduce inflammation markers in vitro and in vivo .
Therapeutic Applications
The diverse biological activities suggest several therapeutic applications:
- Cancer Treatment : The selective inhibition of kinases such as c-Met positions these compounds as potential candidates for cancer therapy.
- Antimicrobial Agents : Given their effectiveness against resistant strains of bacteria and fungi, these compounds could serve as new antibiotics or antifungal agents.
- Anti-inflammatory Drugs : Their ability to modulate inflammatory responses makes them suitable for treating chronic inflammatory diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and cholinesterase, leading to various biological effects. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heparanase Inhibition
- 4-CMI (2-(3-(4-chlorophenyl)-[1,2,4]triazolo[...]thiadiazol-6-yl)-4-iodophenol): Exhibits potent heparanase inhibition with an IC50 of 3 µg/mL. The 4-chlorophenyl and 4-iodophenol groups enhance binding to heparanase via halogen-mediated hydrophobic interactions .
- DTP,59 (2,4-diiodo-6-(3-phenyl-[1,2,4]triazolo[...]thiadiazol-6-yl)phenol): Shows moderate inhibition (up to 20 mg/mL). The diiodophenol group may sterically hinder enzyme interaction, reducing potency compared to 4-CMI .
- Target Compound (Ethanamine derivative): The polar ethanamine group could improve solubility but may lack the halogen-mediated binding efficacy of iodophenol derivatives. Experimental validation is needed to assess heparanase inhibition.
Antimicrobial and Anti-Inflammatory Activity
- 7e (N-(2,6-Dimethylphenyl)-6-(4-nitrophenyl)-[...]thiadiazol-3-amine) : Demonstrates TNF-alpha inhibition, attributed to the electron-withdrawing nitro group enhancing charge transfer interactions .
- 3-(α-Naphthylmethylene)-6-alkyl/aryl derivatives : Exhibit broad-spectrum antimicrobial and anti-inflammatory activities due to increased lipophilicity from aromatic substituents .
Physicochemical and Structural Properties
- Planarity and Aromatic Interactions: The triazolo-thiadiazole core is planar, facilitating π-π stacking with biological targets.
- Solubility and Bioavailability : Halogenated derivatives (e.g., 4-CMI, DTP,59) exhibit lower solubility due to hydrophobic substituents. The ethanamine group’s polarity may improve aqueous solubility, favoring oral bioavailability .
Data Tables: Comparative Analysis
Table 2. Structural and Physicochemical Comparison
| Compound Name | Key Structural Features | Solubility Trend | Binding Interactions |
|---|---|---|---|
| 4-CMI | Halogenated, hydrophobic | Low | Hydrophobic, halogen bonding |
| DTP,59 | Bulky diiodophenol | Very low | Steric hindrance |
| Target Compound | Polar ethanamine | High (predicted) | Hydrogen bonding, π-π stacking |
Biological Activity
The compound 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine is a member of the triazolo-thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.
Chemical Structure and Synthesis
The chemical structure of this compound features a triazole ring fused with a thiadiazole moiety. The synthesis typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various carboxylic acids under acidic conditions using phosphorus oxychloride as a catalyst .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from this scaffold were tested against various Gram-positive and Gram-negative bacteria. The results indicated that many derivatives had minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin. Notably, some compounds showed activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
- Antifungal Activity : The antifungal efficacy of these compounds was also evaluated. The most active derivatives demonstrated antifungal activity up to 80 times greater than ketoconazole and significantly more potent than bifonazole .
| Compound | Antibacterial Activity (MIC) | Antifungal Activity (MIC) |
|---|---|---|
| 2e | < 0.5 µg/mL | < 0.25 µg/mL |
| 2k | < 0.5 µg/mL | < 0.5 µg/mL |
| Reference Drug (Ampicillin) | 1 µg/mL | 20 µg/mL |
Anticancer Activity
The anticancer potential of triazolo-thiadiazole derivatives has been explored in various cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Anti-inflammatory Effects
In addition to their antimicrobial and anticancer properties, triazolo-thiadiazoles have shown promise in reducing inflammation. Compounds have been tested in models of acute inflammation where they exhibited significant reductions in inflammatory markers such as TNF-alpha and IL-6 .
Anticonvulsant Activity
The anticonvulsant effects of these compounds have been investigated using animal models. Some derivatives demonstrated potent anticonvulsant activity comparable to standard treatments like diazepam. The mechanism appears to involve the modulation of GABAergic neurotransmission .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antibacterial and antifungal activities of a series of synthesized triazolo-thiadiazole derivatives against multiple pathogens. The findings indicated that certain substitutions on the thiadiazole ring significantly enhanced biological activity .
- Anticancer Screening : In vitro studies assessed the cytotoxic effects of selected triazolo-thiadiazole compounds on human cancer cell lines (e.g., MCF-7 for breast cancer). Results showed IC50 values in the low micromolar range for some derivatives, suggesting strong potential for further development as anticancer agents .
Q & A
Q. Methodological Guidance
Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or fungal CYP51). Focus on hydrogen bonding with amine groups and π-π stacking with aromatic rings .
QSAR modeling : Employ Gaussian09 for DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with antimicrobial IC₅₀ values .
Validation : Cross-check predictions with in vitro assays using Gram-positive (S. aureus) and Gram-negative (E. coli) models .
How do crystallographic packing interactions influence the physicochemical properties of triazolothiadiazoles?
Advanced Material Characterization
Crystal packing via weak interactions (C–H⋯π, S⋯N contacts) affects solubility and stability:
- C–H⋯π bonds (3.27–3.30 Å) enhance thermal stability (decomposition >300°C) .
- Hydrophobicity : Planar aromatic systems reduce aqueous solubility; introduce polar substituents (e.g., –OH or –NH₂) to improve bioavailability .
What are the challenges in scaling up triazolothiadiazole synthesis, and how can they be mitigated?
Q. Process Chemistry Considerations
- Side reactions : Overcome POCl₃-mediated side products (e.g., phosphorylated byproducts) by slow reagent addition and controlled reflux .
- Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) or recrystallization (ethanol:DMF) for gram-scale isolation .
Yield Improvement : Optimize stoichiometry (1:1.05 molar ratio) and employ microwave-assisted synthesis to reduce time (30 mins vs. 16 hours) .
How can researchers design analogs to enhance the blood-brain barrier (BBB) permeability of triazolothiadiazole-based CNS agents?
Q. Advanced Medicinal Chemistry Strategy
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
